molecular formula C17H25N3O B11724077 4-(3-phenylprop-2-en-1-yl)-N-propylpiperazine-1-carboxamide

4-(3-phenylprop-2-en-1-yl)-N-propylpiperazine-1-carboxamide

Cat. No.: B11724077
M. Wt: 287.4 g/mol
InChI Key: BGIUKTHDKPOCHY-UHFFFAOYSA-N
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Description

4-(3-phenylprop-2-en-1-yl)-N-propylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenylprop-2-en-1-yl group and a propylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenylprop-2-en-1-yl)-N-propylpiperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, phenylprop-2-en-1-yl bromide, and propyl isocyanate.

    Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with phenylprop-2-en-1-yl bromide to form 4-(3-phenylprop-2-en-1-yl)piperazine.

    Carbamoylation: The resulting intermediate is then reacted with propyl isocyanate to introduce the carboxamide group, yielding the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-phenylprop-2-en-1-yl)-N-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3-phenylprop-2-en-1-yl)-N-propylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-phenylprop-2-en-1-yl)-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-phenylprop-2-en-1-yl)piperazine
  • N-propylpiperazine-1-carboxamide
  • 4-(3-phenylprop-2-en-1-yl)-N-methylpiperazine-1-carboxamide

Uniqueness

4-(3-phenylprop-2-en-1-yl)-N-propylpiperazine-1-carboxamide is unique due to the combination of its phenylprop-2-en-1-yl and propylcarboxamide groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

4-(3-phenylprop-2-enyl)-N-propylpiperazine-1-carboxamide

InChI

InChI=1S/C17H25N3O/c1-2-10-18-17(21)20-14-12-19(13-15-20)11-6-9-16-7-4-3-5-8-16/h3-9H,2,10-15H2,1H3,(H,18,21)

InChI Key

BGIUKTHDKPOCHY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2

Origin of Product

United States

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